![molecular formula C15H23N3O4 B2378353 (R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354014-71-3](/img/structure/B2378353.png)
(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton’s tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies.
Scientific Research Applications
DNA Damage Modulation
One application of related chemicals is the modulation of genotoxicity in certain compounds. For instance, N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been used to modulate the genotoxicity of ethoxyquin, an antioxidant used in animal feeds. These compounds can reduce DNA damage induced by ethoxyquin, highlighting the potential of (R)-tert-butyl based compounds in protecting against DNA damage (Skolimowski et al., 2010).
Synthesis of Prodigiosin Precursors
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, which bears similarity to the compound , reacts with singlet oxygen to yield pyrroles, which are precursors to prodigiosin. This showcases the compound's potential in synthesizing biologically important molecules (Wasserman et al., 2004).
Histamine Receptor Ligands
2-Aminopyrimidines, similar to the ethoxypyrimidin moiety in the compound of interest, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential in treating inflammation and pain, indicating the possible use of related compounds in therapeutic agents (Altenbach et al., 2008).
Structural Analysis
Compounds with tert-butyl and pyrrolidine structures have been synthesized and characterized using various techniques like FTIR, NMR, and X-ray crystallography. This demonstrates the compound's relevance in structural chemistry and material science studies (Çolak et al., 2021).
Enantiodivergent Synthesis
Another application is in enantiodivergent synthesis. For example, methyl (R)-6-(tert-butoxycarbonylamino)oxy-4-hydroxy-2-hexenoate, a compound with a similar structure, was used in the synthesis of enantiomers of a precursor for necine bases, demonstrating its use in asymmetric synthesis processes (Barco et al., 2007).
Nitrile Anion Cyclization
The compound's analogs are used in nitrile anion cyclization strategies, essential in synthesizing pyrrolidines with medical applications, further highlighting its relevance in synthetic organic chemistry (Chung et al., 2005).
properties
IUPAC Name |
tert-butyl (3R)-3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKWLMGLDFONV-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=NC=N1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.